molecular formula C31H29ClFN5O3 B1662958 (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide CAS No. 848133-17-5

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

Cat. No.: B1662958
CAS No.: 848133-17-5
M. Wt: 574.0 g/mol
InChI Key: NERXPXBELDBEPZ-RMKNXTFCSA-N
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Description

HKI-357 is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is primarily used in cancer research due to its ability to suppress the autophosphorylation of these receptors, which are often overexpressed in various types of cancer .

Mechanism of Action

Target of Action

HKI-357 is an irreversible dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and ERBB2 (also known as HER2) . These receptors are part of the ErbB family of receptor tyrosine kinases, which play crucial roles in cell growth, differentiation, and survival .

Mode of Action

HKI-357 interacts with its targets (EGFR and ERBB2) by forming a covalent bond with specific residues within their catalytic domains . This irreversible binding leads to the suppression of EGFR autophosphorylation at residue Y1068, effectively inhibiting the activation of these receptors .

Biochemical Pathways

The inhibition of EGFR and ERBB2 by HKI-357 affects downstream signaling pathways, specifically the AKT and MAPK (ERK) pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of HKI-357 are currently under investigation .

Result of Action

The inhibition of EGFR and ERBB2 by HKI-357 leads to a decrease in the phosphorylation of downstream effectors AKT and MAPK . This results in the suppression of cell proliferation and the induction of apoptosis, particularly in cells with EGFR mutations . HKI-357 has been shown to be more effective than Gefitinib, a reversible tyrosine kinase inhibitor, in suppressing EGFR autophosphorylation and AKT and MAPK phosphorylation .

Action Environment

The efficacy and stability of HKI-357 can be influenced by various environmental factors. For instance, the presence of activating mutations in the kinase domain of EGFR can affect the compound’s effectiveness . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of other growth factors and the state of other signaling pathways .

Biochemical Analysis

Biochemical Properties

HKI-357 plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ERBB2. It interacts with these receptors by forming a covalent bond with the cysteine residues within their catalytic domains (cys773 in EGFR and cys805 in ERBB2) . This inhibition prevents the downstream phosphorylation of key signaling proteins such as AKT and MAPK, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Cellular Effects

HKI-357 exerts profound effects on various types of cells, particularly cancer cells. In NSCLC cells harboring EGFR mutations, HKI-357 effectively inhibits cell growth and induces apoptosis . It suppresses ligand-induced EGFR autophosphorylation and downstream signaling, leading to reduced cell proliferation and increased cell death . Additionally, HKI-357 has been shown to inhibit the phosphorylation of AKT and MAPK, which are critical components of cell signaling pathways involved in cell survival and metabolism .

Molecular Mechanism

The molecular mechanism of action of HKI-357 involves its irreversible binding to the catalytic domains of EGFR and ERBB2. By forming a covalent bond with the cysteine residues, HKI-357 permanently inhibits the kinase activity of these receptors . This inhibition prevents the autophosphorylation of EGFR at residue Y1068 and the subsequent phosphorylation of downstream effectors such as AKT and MAPK . The disruption of these signaling pathways ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HKI-357 have been observed to change over time. The compound demonstrates stability and sustained inhibitory effects on EGFR and ERBB2 phosphorylation over extended periods . Long-term studies have shown that HKI-357 maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in NSCLC cells, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of HKI-357 vary with different dosages in animal models. Studies have shown that higher doses of HKI-357 result in more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, HKI-357 may exhibit toxic effects and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

HKI-357 is involved in metabolic pathways that regulate cell signaling and metabolism. By inhibiting EGFR and ERBB2, HKI-357 disrupts the downstream signaling pathways mediated by AKT and MAPK . This disruption affects various metabolic processes, including glucose metabolism and protein synthesis .

Transport and Distribution

Within cells and tissues, HKI-357 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on EGFR and ERBB2 . The transport and distribution of HKI-357 may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of HKI-357 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with EGFR and ERBB2 . Understanding the subcellular localization of HKI-357 is essential for optimizing its therapeutic potential and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HKI-357 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

Industrial Production Methods

Industrial production of HKI-357 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

HKI-357 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified for specific research applications .

Scientific Research Applications

HKI-357 is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying the inhibition of tyrosine kinases.

    Biology: HKI-357 is used to investigate the role of EGFR and ERBB2 in cell signaling and cancer progression.

    Medicine: It is explored as a potential therapeutic agent for treating cancers that overexpress EGFR and ERBB2.

    Industry: HKI-357 is used in the development of new cancer therapies and diagnostic tools

Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXPXBELDBEPZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233873
Record name HKI 357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848133-17-5
Record name HKI 357
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HKI-357
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HKI 357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HKI-357
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
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(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
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(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
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(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 5
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
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(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Customer
Q & A

Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?

A1: this compound (HKI-357) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, this compound (HKI-357) aims to halt or slow down this process.

Q2: The provided research mentions that this compound (HKI-357) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?

A2: The research highlights this compound (HKI-357)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like this compound (HKI-357) offer a potential way to overcome this obstacle.

Q3: What are the potential advantages of using an irreversible EGFR inhibitor like this compound (HKI-357) compared to reversible inhibitors?

A3: Irreversible inhibitors like this compound (HKI-357) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.

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